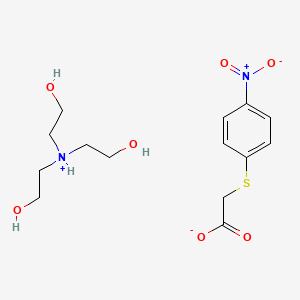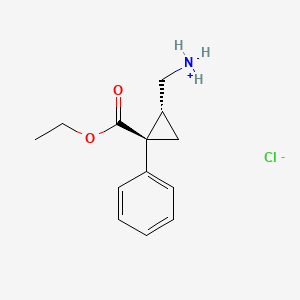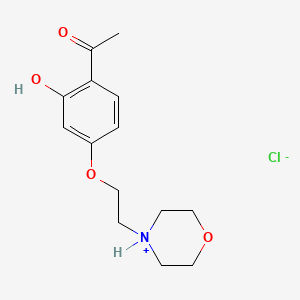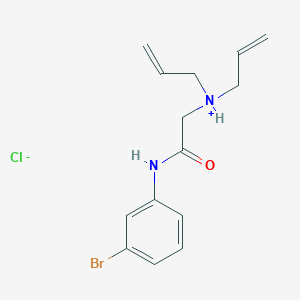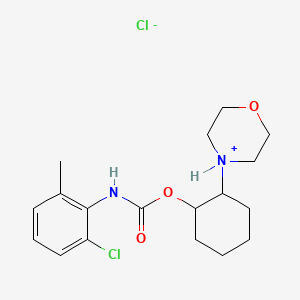
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: is a chemical compound with the molecular formula C18H26Cl2N2O3 and a molecular weight of 389.317 g/mol . This compound is also known by its IUPAC name, 2-Chloro-6-methylcarbanilic acid 2-morpholinocyclohexyl ester hydrochloride . It is used primarily in research and experimental applications .
Preparation Methods
The synthesis of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves several steps. The key starting materials include 2-chloro-6-methylphenyl isocyanate and 2-morpholinocyclohexanol . The reaction typically proceeds through the formation of a carbamate linkage between the isocyanate and the alcohol under controlled conditions. Industrial production methods may involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride: can be compared with other similar compounds, such as:
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride
- (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of This compound arise from the specific combination of the morpholine and chloro-methylphenyl groups, which confer distinct chemical and biological activities .
Properties
CAS No. |
29194-95-4 |
|---|---|
Molecular Formula |
C18H26Cl2N2O3 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H25ClN2O3.ClH/c1-13-5-4-6-14(19)17(13)20-18(22)24-16-8-3-2-7-15(16)21-9-11-23-12-10-21;/h4-6,15-16H,2-3,7-12H2,1H3,(H,20,22);1H |
InChI Key |
CJVYQBIYTYGZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
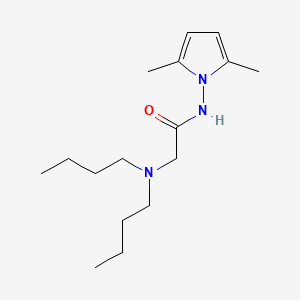
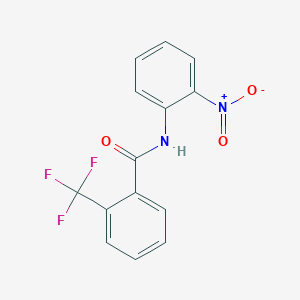



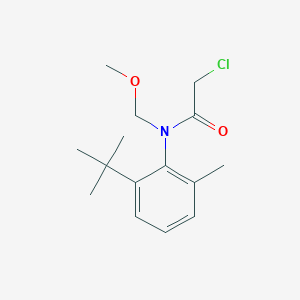
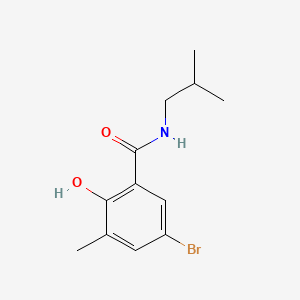
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
